N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)
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Overview
Description
N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) is a complex organic compound that features a bipyridine core structure. Bipyridine derivatives are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) typically involves the functionalization of bipyridine derivatives. One common method includes the reaction of 2,2’-bipyridine with 3-methoxypropanoic acid under specific conditions to form the desired amide bonds . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of such compounds often involves continuous-flow synthesis techniques to ensure high yield and purity . This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) involves its ability to chelate metal ions through its bipyridine core. This chelation can influence various molecular targets and pathways, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bipyridine derivatives such as:
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
1,10-Phenanthroline: A related compound with a similar chelating ability but different structural features.
Uniqueness
Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
184343-78-0 |
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Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-[4-(3-methoxypropanoylamino)pyridin-2-yl]pyridin-4-yl]propanamide |
InChI |
InChI=1S/C18H22N4O4/c1-25-9-5-17(23)21-13-3-7-19-15(11-13)16-12-14(4-8-20-16)22-18(24)6-10-26-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,19,21,23)(H,20,22,24) |
InChI Key |
JHOFVOVUFRDDOY-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)NC1=CC(=NC=C1)C2=NC=CC(=C2)NC(=O)CCOC |
Origin of Product |
United States |
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